molecular formula C6H12O B1520519 (1R)-1-cyclobutylethanol CAS No. 1257214-06-4

(1R)-1-cyclobutylethanol

Cat. No. B1520519
M. Wt: 100.16 g/mol
InChI Key: PFGPCAYJUYSJJS-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-cyclobutylethanol, also known as 1-CB, is a chiral alcohol and a derivative of cyclobutanol. It is a colourless liquid with a pleasant odour and low volatility. It is used in a variety of applications such as pharmaceuticals, agrochemicals, and perfumes. 1-CB is also an important intermediate in the synthesis of many compounds and is used in a variety of research applications.

Scientific Research Applications

Enzymatic Synthesis and Chiral Applications

The enzymatic synthesis of chiral compounds has significant implications in flavor and fragrance industries. An example is the study on the characterization of enzymes from tea (Camellia sinensis) flowers, which can specifically produce chiral flavor compounds such as (R)- and (S)-1-phenylethanol. The research identified enzymes capable of converting acetophenone to (R)-1-phenylethanol with high enantiomeric purity, suggesting that similar enzymatic processes could be applicable for synthesizing (1R)-1-cyclobutylethanol and its chiral applications (Zhou et al., 2019).

Antimicrobial Activity

Compounds structurally related to (1R)-1-cyclobutylethanol, such as certain cyclobutyl derivatives, have been evaluated for antimicrobial activity. For instance, novel thiourea compounds with cyclobutyl moieties have demonstrated high activity against multidrug-resistant Mycobacterium tuberculosis, indicating potential for (1R)-1-cyclobutylethanol derivatives in antimicrobial research (Sriram et al., 2007).

Organometallic Chemistry and Catalysis

The study of cyclobutylene-bridged metallocene complexes has explored the insertion reactions and influence of phenylene units, which are relevant to the development of novel catalysts and materials. These findings can be extrapolated to the potential roles of (1R)-1-cyclobutylethanol in organometallic frameworks and catalytic processes (Chen et al., 2006).

Supramolecular Chemistry

Cyclodextrins, which are cyclic oligosaccharides, have applications in the formation of inclusion complexes with various compounds, potentially including (1R)-1-cyclobutylethanol. These complexes can be used for drug delivery systems, enhancing the solubility and stability of pharmaceuticals (Villalonga et al., 2007).

Luminescent Materials

The development of luminescent materials using lanthanide complexes has been demonstrated with bis-diketonate ligands. Similar strategies could be applied to (1R)-1-cyclobutylethanol derivatives for creating highly luminescent materials with potential applications in sensing, imaging, and light-emitting devices (Bassett et al., 2004).

properties

IUPAC Name

(1R)-1-cyclobutylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(7)6-3-2-4-6/h5-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPCAYJUYSJJS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-cyclobutylethan-1-ol

CAS RN

1257214-06-4
Record name (1R)-1-cyclobutylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-cyclobutylethanol
Reactant of Route 2
Reactant of Route 2
(1R)-1-cyclobutylethanol
Reactant of Route 3
Reactant of Route 3
(1R)-1-cyclobutylethanol
Reactant of Route 4
Reactant of Route 4
(1R)-1-cyclobutylethanol
Reactant of Route 5
Reactant of Route 5
(1R)-1-cyclobutylethanol
Reactant of Route 6
Reactant of Route 6
(1R)-1-cyclobutylethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.